An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceutical Sciences
An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceutical Sciences
This guide provides a comprehensive technical overview of 2-(Octadecyloxy)ethanol, a versatile amphiphilic compound with significant applications in research, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, and functional applications, with a focus on its role in enhancing drug delivery systems.
Molecular Identity and Physicochemical Properties
2-(Octadecyloxy)ethanol, also known as hydroxyethyl stearyl ether or ethylene glycol monooctadecyl ether, is a long-chain alkyl ether alcohol.[1][2] Its defining characteristic is its amphiphilic nature, possessing a long, hydrophobic octadecyl (C18) tail and a hydrophilic hydroxyl head group.[1][3] This dual character is the foundation of its utility as a potent non-ionic surfactant, enabling it to effectively interact with both polar and non-polar substances.[1]
The molecular structure of 2-(Octadecyloxy)ethanol is key to its functionality. The long saturated hydrocarbon chain confers lipophilicity, while the terminal hydroxyl group provides a site for hydrogen bonding and interaction with aqueous environments. This balance of hydrophobic and hydrophilic properties dictates its behavior in various formulations, driving self-assembly into structures like micelles and liposomes, which are crucial for its applications in drug delivery.[3]
Table 1: Physicochemical Properties of 2-(Octadecyloxy)ethanol
| Property | Value | Source(s) |
| CAS Number | 2136-72-3 | [1][2] |
| Molecular Formula | C20H42O2 | [1][2] |
| Molecular Weight | 314.55 g/mol | [4] |
| Appearance | White fine scales or waxy solid | [5][6] |
| Melting Point | 48-55 °C | [4][6] |
| Boiling Point | 413.1 ± 18.0 °C (Predicted) | [4] |
| Density | 0.867 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Low solubility in water; forms micelles or emulsions.[1] | |
| pKa | 14.42 ± 0.10 (Predicted) | [4] |
Synthesis and Purification: A Methodological Overview
The synthesis of 2-(Octadecyloxy)ethanol is most commonly achieved via the Williamson ether synthesis. This well-established method involves the reaction of a long-chain alkyl halide with an alcohol, in this case, ethylene glycol or a derivative.[7] The causality behind this choice of reaction is its reliability and versatility for forming ether linkages.
A typical synthetic route involves the deprotonation of ethylene glycol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an octadecyl halide, like bromooctadecane.[4][7][8] To enhance reaction kinetics and improve yields, especially when dealing with reactants of differing polarity, phase-transfer catalysts can be employed.[7]
Purification of the resulting 2-(Octadecyloxy)ethanol is a critical step due to its hydrophobicity. Column chromatography using silica gel with a gradient elution of solvents, such as a mixture of hexane and ethyl acetate, is a common laboratory-scale purification technique.[4][7][8] For larger-scale production, more efficient and environmentally conscious methods like countercurrent solvent extraction or crystallization may be utilized.[7] The purity of the final product is paramount for its application in pharmaceutical formulations to meet stringent quality standards.[7]
Chemical Reactivity and Spectroscopic Characterization
The chemical reactivity of 2-(Octadecyloxy)ethanol is primarily dictated by its terminal hydroxyl group. This alcohol functionality can undergo typical reactions such as esterification, oxidation, and conversion to a better leaving group for further nucleophilic substitution.[9] For instance, it can be reacted with fatty acids to form esters or with activating agents like tosyl chloride to facilitate subsequent reactions.[9] The ether linkage, on the other hand, is generally stable under most conditions but can be cleaved under harsh acidic conditions.[10]
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 2-(Octadecyloxy)ethanol.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon adjacent to the ether oxygen and the hydroxyl group will exhibit characteristic chemical shifts. The long octadecyl chain will show a large, complex signal in the aliphatic region. The protons of the ethylene glycol moiety will appear as distinct multiplets, typically in the range of 3.4-4.5 ppm, due to the deshielding effect of the adjacent oxygen atoms.[12]
-
¹³C NMR: The carbon atoms bonded to the oxygen atoms will be deshielded and appear at lower fields (typically 50-80 ppm) compared to the carbons of the alkyl chain.[12]
-
-
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to confirm the molecular weight and elemental composition.[11] High-resolution mass spectrometry can precisely determine the molecular formula (C₂₀H₄₂O₂).[11] The fragmentation pattern in the mass spectrum can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-(Octadecyloxy)ethanol will show a characteristic broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[12] A strong C-O stretching absorption will be observed around 1050-1150 cm⁻¹. The C-H stretching vibrations of the long alkyl chain will be prominent in the 2850-2960 cm⁻¹ region.
Applications in Pharmaceutical Formulations and Drug Delivery
The amphiphilic nature of 2-(Octadecyloxy)ethanol makes it a valuable excipient in the pharmaceutical industry, particularly for improving the solubility and bioavailability of poorly water-soluble drugs.[1][3] Its ability to act as a surfactant, emulsifier, and solubilizing agent is central to its utility.[1][3]
A key application is in the formation of advanced drug delivery systems such as micelles and liposomes .[3] In aqueous solutions, above a certain concentration (the critical micelle concentration), 2-(Octadecyloxy)ethanol molecules self-assemble into spherical structures where the hydrophobic octadecyl tails form a core, and the hydrophilic hydroxyl heads form an outer shell. This hydrophobic core can encapsulate lipophilic drug molecules, effectively increasing their solubility in aqueous formulations.
Furthermore, 2-(Octadecyloxy)ethanol can be incorporated into the lipid bilayer of liposomes and other lipid-based nanoparticles to modify their surface properties and stability.[3] It can also act as a penetration enhancer in transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients across the skin barrier.[1][13]
Safety and Toxicological Profile
While specific toxicological data for 2-(Octadecyloxy)ethanol is limited, information on structurally related long-chain alkyl ethers and alcohols can provide some insights. Generally, such compounds are considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling. It is recommended to use personal protective equipment such as gloves and safety glasses, and to work in a well-ventilated area.[14][15] For detailed safety information, the Safety Data Sheet (SDS) for the specific product should always be consulted.
Conclusion
2-(Octadecyloxy)ethanol is a functionally versatile molecule with significant potential in pharmaceutical research and development. Its well-defined amphiphilic structure underpins its utility as a surfactant and emulsifier, enabling the formulation of challenging hydrophobic drugs. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective application in creating advanced and efficacious drug delivery systems. As the pharmaceutical industry continues to seek innovative solutions for drug formulation, the role of excipients like 2-(Octadecyloxy)ethanol is likely to become increasingly important.
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